![molecular formula C14H18BrNO2S B581171 1-Boc-3-(4-bromophenyl)sulfanylazetidine CAS No. 1002355-69-2](/img/structure/B581171.png)
1-Boc-3-(4-bromophenyl)sulfanylazetidine
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Description
“1-Boc-3-(4-bromophenyl)sulfanylazetidine” is a chemical compound with the CAS Number: 1002355-69-2. Its molecular weight is 344.27 and its IUPAC name is tert-butyl 3-((4-bromophenyl)thio)azetidine-1-carboxylate .
Molecular Structure Analysis
The molecular formula of “1-Boc-3-(4-bromophenyl)sulfanylazetidine” is C14H18BrNO2S . The InChI code is 1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Boc-3-(4-bromophenyl)sulfanylazetidine” include a molecular weight of 344.27 . The compound is stored at refrigerated temperatures .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura coupling is a powerful method for carbon–carbon bond formation. It involves the cross-coupling of an aryl or vinyl boronate with an aryl or vinyl halide or triflate. The broad application of Suzuki–Miyaura coupling arises from its exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)sulfanylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVOGWJQEIOAJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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